1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is an organic compound that belongs to the class of aromatic ethers. This compound features a benzene ring substituted with a tert-butyl group and an allyl ether group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene typically involves the reaction of 4-tert-butylphenol with an appropriate allyl halide under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the phenol, followed by the addition of allyl bromide to form the desired ether product. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction between 4-tert-butylphenol and allyl bromide, providing better control over reaction conditions and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene can undergo various chemical reactions, including:
Oxidation: The allyl ether group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The double bond in the allyl group can be reduced to form saturated ethers.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate (KMnO4) for oxidative cleavage.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Saturated ethers.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the allyl ether group allows for potential interactions with nucleophiles, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar structural features, including a tert-butyl group and an allyl ether group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: Another compound with a tert-butyl group, used in various synthetic applications.
Uniqueness
1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of both the allyl ether and tert-butyl groups makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
65001-75-4 |
---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-but-3-en-2-yloxy-4-tert-butylbenzene |
InChI |
InChI=1S/C14H20O/c1-6-11(2)15-13-9-7-12(8-10-13)14(3,4)5/h6-11H,1H2,2-5H3 |
InChI Key |
AJIXYEDLEWVOQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)OC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.